2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Overview
Description
“2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2 . It belongs to the class of compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its derivatives has been reported in several studies . These studies have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid consists of a pyrrole ring fused to a pyridine ring . The InChI representation of the molecule is InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8 (7)10-6/h2-5H,1H3, (H,9,10)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid include a molecular weight of 132.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass of the molecule is 132.068748264 g/mol .
Scientific Research Applications
Antibacterial Activity
A study found that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit antibacterial activity in vitro. This indicates potential applications in developing antibacterial agents (Toja et al., 1986).
Synthetic Chemistry Applications
Decarboxylative couplings of azaindole-2-carboxylic acid derivative, yielding 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, have been described. This process is vital for the synthesis of complex organic molecules (Suresh et al., 2013).
Intermediate in Organic Synthesis
The reaction of β-(lithiomethyl)azines with nitriles leading to 2-phenyl[1H]-pyrrolo[2,3-b]pyridine highlights its use as an intermediate in the synthesis of various organic compounds (Davis et al., 1992).
Pharmaceutical Intermediate Synthesis
A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important pharmaceutical intermediate, has been developed. This synthesis is crucial for the preparation of pharmaceutical compounds (Wang et al., 2006).
Heterocyclic Compound Synthesis
Research has shown the synthesis of novel heterocyclic compounds like 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles, further expanding the scope of organic synthesis (Brodrick & Wibberley, 1975).
Chemical Extraction and Purification
Studies on the extraction of pyridine-3-carboxylic acid using different diluents provide insights into efficient methods for extracting and purifying this class of compounds (Kumar & Babu, 2009).
Future Directions
Future research could focus on further exploring the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies could also investigate the safety and hazards associated with these compounds.
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUOZIJJSLQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid | |
CAS RN |
933717-06-7 | |
Record name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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